Cas no 1010924-17-0 (3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid)

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative with a methoxyphenyl substituent at the 3-position and a carboxylic acid group at the 7-position. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its structurally reactive sites, including the carboxylic acid moiety and the quinazoline core. Its methoxy and methyl groups may enhance solubility and stability, while the conjugated system could contribute to binding interactions in biologically active molecules. The compound’s well-defined structure allows for precise modifications, making it valuable for research in medicinal chemistry and drug development.
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid structure
1010924-17-0 structure
Product name:3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS No:1010924-17-0
MF:C17H14N2O4
Molecular Weight:310.304064273834
MDL:MFCD10042174
CID:5548823

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
    • MDL: MFCD10042174
    • インチ: 1S/C17H14N2O4/c1-10-18-15-9-11(17(21)22)3-8-14(15)16(20)19(10)12-4-6-13(23-2)7-5-12/h3-9H,1-2H3,(H,21,22)
    • InChIKey: KGVKKAMNNJVRON-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(C2=CC=C(OC)C=C2)C=1C

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
OTAVAchemicals
1111870-500MG
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
500MG
$300 2023-07-05
A2B Chem LLC
BA37892-500mg
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
500mg
$534.00 2024-04-20
OTAVAchemicals
1111870-100MG
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
100MG
$200 2023-07-05
OTAVAchemicals
1111870-250MG
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
250MG
$250 2023-07-05
A2B Chem LLC
BA37892-250mg
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
250mg
$478.00 2024-04-20
A2B Chem LLC
BA37892-100mg
3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
1010924-17-0 95%
100mg
$423.00 2024-04-20

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 関連文献

3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid (CAS: 1010924-17-0)

The compound 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 1010924-17-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and mechanisms of action. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes microwave-assisted organic synthesis (MAOS) to achieve higher efficiency and reduced reaction times. This method not only enhances the scalability of the compound but also minimizes the formation of by-products, which is critical for its potential use in pharmaceutical formulations.

In addition to synthetic advancements, the biological activity of this quinazoline derivative has been extensively investigated. Preliminary in vitro studies have demonstrated its potent inhibitory effects on specific kinase enzymes, particularly those involved in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective inhibition of the JAK2/STAT3 pathway, suggesting its potential as a therapeutic agent for inflammatory diseases and certain cancers. Further mechanistic studies are underway to explore its interactions with other molecular targets.

The pharmacokinetic and pharmacodynamic properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid have also been a focal point of recent research. A 2024 preclinical study evaluated its bioavailability and metabolic stability, revealing favorable oral absorption and moderate plasma half-life in rodent models. These findings underscore the compound's potential as a viable candidate for further drug development, although additional optimization may be required to address its solubility and tissue distribution challenges.

Looking ahead, researchers are exploring the therapeutic potential of this compound in combination therapies and as part of drug delivery systems. For example, a recent patent application highlights its incorporation into nanoparticle-based formulations to enhance targeted delivery to tumor sites. Such innovations could significantly improve its efficacy and reduce off-target effects, paving the way for clinical trials in the near future.

In conclusion, 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 1010924-17-0) represents a promising scaffold in medicinal chemistry, with ongoing research efforts aimed at unlocking its full therapeutic potential. The compound's multifaceted biological activities, coupled with advancements in its synthesis and formulation, position it as a compelling candidate for future drug development initiatives. Continued interdisciplinary collaboration will be essential to translate these findings into clinically relevant therapies.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm